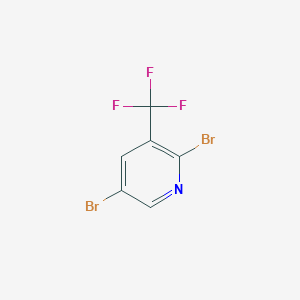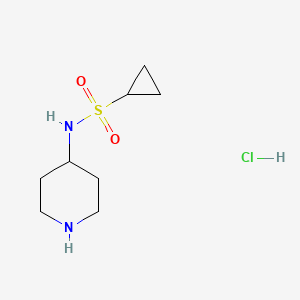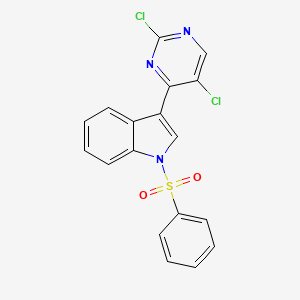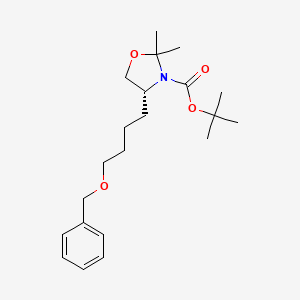
Sulfadoxine D3
Vue d'ensemble
Description
Sulfadoxine D3 is a deuterium labeled Sulfadoxine . It is a long-acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections . It is also an isotopically labeled compound of sulfonamide antibiotics .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Amino-N-[5-methoxy-6-(methoxy-d3)-4-pyrimidinyl]benzenesulfonamide . It is typically utilized as an analytical standard in chromatographic investigations .Molecular Structure Analysis
The molecular formula of this compound is C12D3H11N4O4S . The structure of this compound includes a pyrimidine ring substituted with amino and methoxy groups .Chemical Reactions Analysis
This compound, like other sulfonamides, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the synthesis of folic acid, which is vital for cell growth in Plasmodium falciparum .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 125 Ų .Applications De Recherche Scientifique
1. Resistance Mechanism Study in Malaria Parasites
Sulfadoxine is commonly used in combination with pyrimethamine (Fansidar) for treating Plasmodium falciparum malaria. Research reveals that Plasmodium vivax shows innate resistance to sulfadoxine due to specific amino acid differences in the sulfadoxine-binding site of the dihydropteroate synthase enzyme. This mechanism of resistance is critical for understanding malaria treatment and developing new antimalarial strategies (Korsinczky et al., 2004).
2. Antifolate Antimalarial Resistance Analysis
The resistance to sulfadoxine-pyrimethamine in southeast Africa has been studied to understand the genetic evolution and spread of resistant malaria parasites. It was found that resistance alleles in the dhfr and dhps genes, which confer resistance to sulfadoxine-pyrimethamine, have spread across large geographic distances, emphasizing the role of gene flow in the development of resistance in African countries (Roper et al., 2003).
3. Regional Differences in Malaria Resistance Genotypes
Research mapping the genotypes responsible for sulfadoxine-pyrimethamine resistance in Africa found significant regional differences. In West Africa, a 'partially resistant' genotype predominates, whereas in East Africa, a 'fully resistant' genotype is common. This regional variation is crucial for malaria treatment and prevention strategies (Naidoo & Roper, 2013).
4. Biodegradation of Sulfadoxine in Environmental Remediation
A study identified a bacterial strain, Pseudomonas sp. DX7, capable of degrading sulfadoxine, which is important given the environmental concerns regarding sulfonamide contamination. This discovery has implications for bioremediation of sulfadoxine-contaminated environments (Zhang et al., 2012).
5. Pharmacokinetics and Therapeutic Efficacy in Malaria Treatment
Research on the association between sulfadoxine-pyrimethamine pharmacokinetics and its therapeutic efficacy in treating malaria highlighted the complexity of treatment outcomes. The study indicated that blood concentrations of the drugs could influence the clearance of resistant P. falciparum genotypes, providing insights into effective malaria treatment strategies (Dzinjalamala et al., 2005).
6. Analytical Methods in Pharmacokinetic Research
The establishment of a LC-MS/MS method for determining sulfadoxine and pyrimethamine in human plasma contributes to the understanding of these drugs' pharmacokinetics. Such methods are essential for researching drug efficacy and safety (Chen, 2009).
Mécanisme D'action
Target of Action
Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. This compound interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .
Cellular Effects
This compound affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that this compound competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, this compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Propriétés
IUPAC Name |
4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746796 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262770-70-6 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?
A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.
Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?
A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)


![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)






![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)